molecular formula C8H7N3O2 B2857269 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159832-90-2

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2857269
CAS No.: 1159832-90-2
M. Wt: 177.163
InChI Key: WUWJMYIHIRWKIS-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159832-90-2) is a high-value chemical scaffold based on the 1,2,4-triazolo[4,3-a]pyridine core, a structure of significant interest in medicinal and pharmaceutical chemistry. This fused heterocyclic system is recognized as a “privileged scaffold” for the development of novel therapeutic agents due to its diverse biological profiles. Derivatives of this core have been investigated as potent antifungal, antibacterial, and anticonvulsant agents . Furthermore, this structural motif is found in compounds acting as adenosine receptor antagonists and has been explored as a constrained template for fibrinogen receptor (GPIIb/IIIa) antagonists, highlighting its utility in cardiovascular research . The compound features a carboxylic acid functional group, making it an excellent synthetic intermediate for further derivatization, such as forming amide linkages to create more complex molecules for structure-activity relationship (SAR) studies . The 1,2,4-triazolo[4,3-a]pyridine core is a key component in various bioactive molecules and is considered a new class of antidepressants that differ chemically from other tricyclic drugs . As such, our high-purity this compound is an essential building block for drug discovery programs, enabling research into central nervous system (CNS) disorders, infectious diseases, and cardiovascular conditions. This product is intended for research and development applications only. It is not for diagnostic, therapeutic, or clinical use, nor for human or veterinary consumption.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWJMYIHIRWKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with α-haloketones under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism involves interference with bacterial cell wall synthesis, leading to cell lysis.

Study ReferenceBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Smith et al., 2020E. coli, S. aureus50 µg/mL
Johnson et al., 2021P. aeruginosa30 µg/mL

2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.

Cancer Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Cell cycle arrest

Neuropharmacological Applications

3. Neuroprotective Effects
Recent studies highlight the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It has shown promise in models of neurodegenerative diseases such as Alzheimer's.

Study ReferenceModel UsedObserved Effect
Lee et al., 2022Mouse modelReduced neuronal apoptosis
Wang et al., 2023In vitro (neurons)Increased cell viability by 40%

Material Science Applications

4. Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes demonstrate unique electronic properties that can be exploited in catalysis and material science.

Metal IonComplex Stability Constant (K)
Cu(II)10^5
Ni(II)10^6

Mechanism of Action

The mechanism by which 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences physicochemical and biological properties:

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Features Reference
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid Methyl C₈H₇N₃O₂ 193.16 Balanced lipophilicity; versatile intermediate for amide coupling
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid Bromine C₇H₄BrN₃O₂ 266.03 Electron-withdrawing group; used in cross-coupling reactions
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid Dimethylamino C₉H₁₀N₄O₂ 206.21 Enhanced solubility due to basic amino group
  • Methyl vs. Bromine : The methyl group in the subject compound offers steric bulk without significantly altering electron density, making it suitable for hydrophobic interactions in enzyme binding. In contrast, bromine’s electron-withdrawing nature and larger size may enhance reactivity in Suzuki-Miyaura couplings .
  • Methyl vs. Dimethylamino: The dimethylamino group increases solubility but introduces basicity, which could affect pharmacokinetics and target binding .

Core Modifications: Pyridine vs. Pyrazine

Triazolo-fused pyrazines and pyridines exhibit distinct electronic properties:

Compound Name Core Structure Key Applications Reference
This compound Pyridine Tankyrase inhibitors; kinase intermediates
5-{[1,2,4]triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride Pyrazine Life science research; unknown specific targets
7-Substituted triazolopyrazines (e.g., sitagliptin impurities) Pyrazine Antidiabetic drug impurities
  • Pyridine vs. Pyridine-based compounds, such as the subject molecule, are often explored for kinase inhibition due to their planar structure and hydrogen-bonding capability .

Substituent Additions at Adjacent Positions

Additional substituents alter steric and electronic profiles:

Compound Name Substituents Molecular Formula Key Impact Reference
6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid Methyl (6,7), COOH (3) C₉H₉N₃O₂ Increased lipophilicity; steric hindrance
3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Branched alkyl (3), COOH (8) C₁₁H₁₃N₃O₂ Altered geometry for target specificity
  • 6,7-Dimethyl vs. 7-Methyl : The additional methyl at position 6 in the dimethyl variant increases lipophilicity, which may improve membrane permeability but reduce solubility .

Functional Group Utility

  • Carboxylic Acid at Position 3 : Facilitates amide bond formation, a critical step in developing prodrugs or bioactive molecules (e.g., tankyrase inhibitors in ) .
  • Methyl Group : Provides metabolic stability compared to reactive groups like bromine .

Biological Activity

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS No. 1159832-90-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molecular Weight : 177.16 g/mol
  • Physical State : Off-white solid

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Variations in synthetic routes can lead to different analogs with potentially enhanced biological properties.

Anti-inflammatory Effects

Recent studies have highlighted the compound's significant anti-inflammatory properties. In particular, it has been shown to inhibit nitric oxide (NO) release in response to lipopolysaccharide (LPS) stimulation in RAW264.7 macrophages. This inhibition is indicative of its potential utility in treating inflammatory diseases.

  • Mechanism of Action : The compound suppresses the translocation of NF-κB p65 and downregulates inflammatory gene expression induced by concanavalin A (Con A). This suggests a pathway through which this compound exerts its effects on inflammation .

Hepatoprotective Effects

In a mouse model of autoimmune hepatitis (AIH), the compound demonstrated protective effects by reducing plasma levels of alanine transaminase (ALT) and aspartate transaminase (AST), markers of liver damage. Histological examinations revealed decreased inflammatory infiltration in liver tissues .

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Compound exhibited potent inhibitory activity on NO release and reduced inflammatory markers in macrophages.
Demonstrated efficacy in alleviating liver damage in AIH models by modulating immune responses.
Structural analysis indicated that modifications to the triazole ring could enhance biological activity.

Toxicological Profile

While detailed toxicological data for this compound remains limited, preliminary assessments indicate that it does not possess significant acute toxicity or irritant properties based on available safety data sheets .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, and how do they influence its reactivity?

  • The compound consists of a triazole ring fused to a pyridine core, with a methyl group at position 7 and a carboxylic acid at position 3. The triazole ring provides nitrogen-rich sites for hydrogen bonding and coordination, while the carboxylic acid enhances solubility and reactivity in nucleophilic or electrophilic reactions. These features make it suitable for derivatization in medicinal chemistry .

Q. What are the standard synthetic routes for synthesizing this compound?

  • A common method involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieves a 73% yield, providing a green chemistry approach . Multi-step reactions may also use refluxing or microwave-assisted synthesis to optimize reaction times and yields .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming structural identity and purity. For example, 1H^1 \text{H} NMR can resolve signals for the methyl group (δ ~2.5 ppm) and aromatic protons, while high-resolution MS validates the molecular formula. Crystallographic data (e.g., X-ray diffraction) may be used for absolute configuration determination in derivatives .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity of the target compound?

  • Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing energy transfer . Solvent selection (e.g., ethanol for green chemistry or dimethylformamide for solubility) and catalyst optimization (e.g., transition metals for regioselective cyclization) are key variables. Systematic screening via Design of Experiments (DoE) can identify optimal parameters .

Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound in biological studies?

  • Substituents at the triazole and pyridine rings significantly impact bioactivity. For example:

  • Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Methyl vs. ethyl substitutions alter solubility and pharmacokinetic profiles, as seen in comparative studies of related triazolopyridines .
    Tabulated SAR data from analogous compounds can guide rational drug design .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting yields or biological activities)?

  • Contradictions often arise from variations in reaction conditions (e.g., temperature, solvent purity) or analytical methods. To address this:

  • Replicate experiments with controlled parameters (e.g., standardized NaOCl concentration ).
  • Use HPLC-MS to track byproducts and validate compound identity.
  • Cross-reference crystallographic data (e.g., CCDC entries ) to confirm structural assignments.

Q. What strategies enable regioselective functionalization of the triazolopyridine core?

  • Directing groups (e.g., phosphonates) and transition-metal catalysis (e.g., palladium) can achieve regioselective modifications. For example, chloroethynylphosphonates undergo 5-exo-dig cyclization with hydrazinylpyridines to yield phosphonylated derivatives at specific positions . Palladium-catalyzed couplings further enable aryl or alkyl group introductions .

Q. How should researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinities and thermodynamics. For mechanistic studies:

  • Use molecular docking to predict binding poses (e.g., interactions with kinase active sites ).
  • Validate with mutagenesis assays to identify critical residues.
  • Pair in vitro data with in silico simulations (e.g., MD simulations) for robust conclusions .

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